molecular formula C10H8ClF3O B14811834 1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene

1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B14811834
M. Wt: 236.62 g/mol
InChI Key: FJYDKJUJNPWLFX-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features may contribute to bioactivity and specificity.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group may also contribute to the compound’s overall stability and bioactivity.

Molecular targets and pathways involved in the compound’s effects include enzymes, receptors, and other proteins. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-2-(trifluoromethyl)benzene:

    4-Chlorobenzotrifluoride: Similar structure but without the cyclopropoxy group, leading to different chemical behavior.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-4-cyclopropyloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3O/c11-9-4-3-7(15-6-1-2-6)5-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

FJYDKJUJNPWLFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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